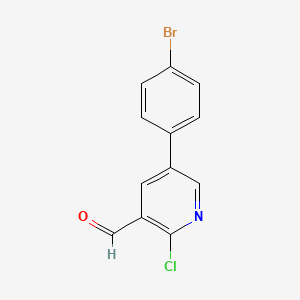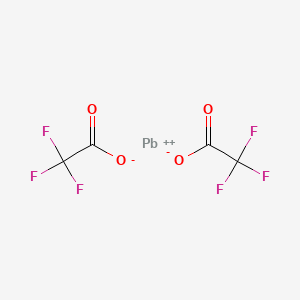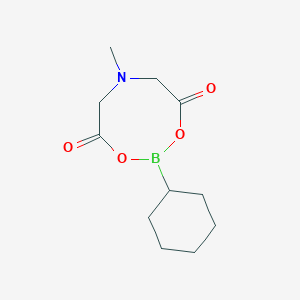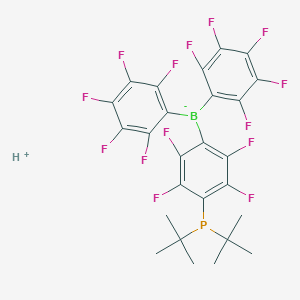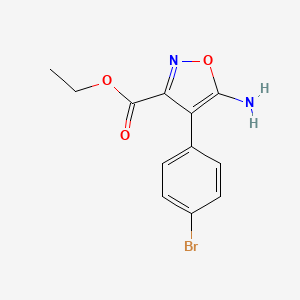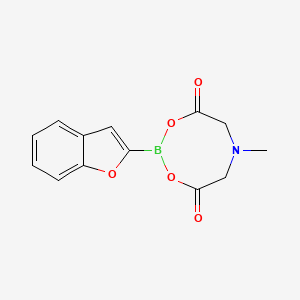
2,6-Dibromo-N,N'-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide
Vue d'ensemble
Description
“2,6-Dibromo-N,N’-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide” is a chemical compound with the molecular formula C30H36Br2N2O4 . It is a solid at 20°C . It is used as a building block in material science, specifically for functional materials and polymer/high molecular semiconductor building blocks .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 648.44 . It appears as a white to light yellow-red to yellow powder or crystal .Applications De Recherche Scientifique
Synthesis of Naphthalene Diimides (NDIs)
Efficient Bromination of Naphthalene Derivatives : The research by Sasikumar, Suseela, and Govindaraju (2013) showcases an efficient method for brominating naphthalene derivatives, leading to mono-, di-, and tetrabrominated products. These products serve as precursors for the synthesis of naphthalene diimides, with potential applications in materials science due to their versatile electronic properties Sasikumar, Y. V. Suseela, T. Govindaraju, 2013.
Organic Field-Effect Transistor (OFET) Sensors
Diverse Sensor Responses from NDI Derivatives : Huang et al. (2013) demonstrated the use of NDI derivatives in forming organic field-effect transistor (OFET) sensor arrays. These arrays exhibited distinct response patterns to various analytes, highlighting the potential of NDIs in the development of sensitive and selective electronic sensors for detecting volatile compounds Weiguo Huang, J. Sinha, M. Yeh, et al., 2013.
Semiconducting Properties
Semiconducting Behaviors of NDI Derivatives : Chen et al. (2013) discussed the synthesis and semiconducting properties of dithiazole-fused naphthalene diimides, showcasing their potential as n-type semiconductors for electronic devices. The synthesized compounds demonstrated high electron mobility and stability, making them suitable for OFET applications Xin Chen, Yunlong Guo, L. Tan, et al., 2013.
Mécanisme D'action
Propriétés
IUPAC Name |
2,9-dibromo-6,13-dioctyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36Br2N2O4/c1-3-5-7-9-11-13-15-33-27(35)19-17-22(32)26-24-20(18-21(31)25(23(19)24)29(33)37)28(36)34(30(26)38)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLBFDNZMQEBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CCCCCCCC)Br)C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36Br2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-N,N'-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate](/img/structure/B1512820.png)


![(8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1512826.png)

